

Methyl 4-chloro-3-nitrobenzoate CAS number 14719-83-6

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Compound of Interest

Compound Name: Methyl 4-chloro-3-nitrobenzoate

Cat. No.: B077201

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An In-depth Technical Guide to **Methyl 4-chloro-3-nitrobenzoate** (CAS: 14719-83-6)

Authored by a Senior Application Scientist

Foreword

Methyl 4-chloro-3-nitrobenzoate is a pivotal, multi-functional chemical intermediate whose strategic importance resonates across the pharmaceutical, agrochemical, and material science sectors. Its unique molecular architecture, characterized by a trifecta of reactive sites—an ester, a chloro group, and a nitro group—renders it a versatile building block for the synthesis of complex molecular targets. This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles and field-proven applications, aiming to equip the reader with a comprehensive understanding of this valuable compound.

Molecular Identity and Physicochemical Profile

Methyl 4-chloro-3-nitrobenzoate is a substituted aromatic compound. The benzene ring is functionalized with a methyl ester group at position 1, a chloro group at position 4, and a nitro group at position 3. This arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, particularly at the aromatic ring.

Table 1: Physicochemical Properties of Methyl 4-chloro-3-nitrobenzoate

Property	Value	Source(s)
CAS Number	14719-83-6	[1] [2]
Molecular Formula	C ₈ H ₆ ClNO ₄	[1] [2]
Molecular Weight	215.59 g/mol	[1] [2]
Appearance	White to off-white/light yellow powder/crystals	[2]
Melting Point	78-84 °C	[2]
Boiling Point	313.2±22.0 °C (Predicted)	[3] [4]
Solubility	Soluble in water	[3] [4]
Purity	≥98.0% (GC)	[5]
IUPAC Name	methyl 4-chloro-3-nitrobenzoate	[1] [6]

```
digraph "Methyl_4_chloro_3_nitrobenzoate_Structure" {  
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];  
node [shape=plaintext];  
edge [color="#202124"];
```

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// Benzene ring  
C1 [label="C"];  
C2 [label="C"];  
C3 [label="C"];  
C4 [label="C"];  
C5 [label="C"];  
C6 [label="C"];
```

```
// Substituents  
C_ester [label="C", pos="1.5,0!"];  
O_ester1 [label="O", pos="2.0,0.5!"];  
O_ester2 [label="O", pos="2.0,-0.5!"];  
CH3_ester [label="CH3", pos="2.8,-0.5!"];
```

```
Cl [label="Cl", pos="-1.5,0!"];

N_nitro [label="N", pos="0,1.5!"];
O_nitro1 [label="O", pos="-0.5,2.0!"];
O_nitro2 [label="O", pos="0.5,2.0!"];

// Arrange the ring
C1 [pos="0.5,0.866!"];
C2 [pos="-0.5,0.866!"];
C3 [pos="-1,0!"];
C4 [pos="-0.5,-0.866!"];
C5 [pos="0.5,-0.866!"];
C6 [pos="1,0!"];

// Aromatic bonds
C1 -- C2 [style=solid];
C2 -- C3 [style=dashed];
C3 -- C4 [style=solid];
C4 -- C5 [style=dashed];
C5 -- C6 [style=solid];
C6 -- C1 [style=dashed];

// Substituent bonds
C6 -- C_ester [label=" COOCH3"];
C3 -- Cl [label="Cl "];
C2 -- N_nitro [label="NO2 "];

}
```

Caption: 2D structure of **Methyl 4-chloro-3-nitrobenzoate**.

Spectroscopic Characterization

The structural features of **Methyl 4-chloro-3-nitrobenzoate** give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum exhibits characteristic signals for the aromatic protons and the methyl ester protons.

- $\delta \sim 3.90$ ppm (singlet, 3H): This signal corresponds to the three protons of the methyl ester group (-OCH₃).
- Aromatic Region ($\delta \sim 7.90$ -8.50 ppm): The three protons on the benzene ring appear as a complex pattern of doublets and double-doublets due to their distinct chemical environments and spin-spin coupling.

Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the key functional groups.

- ~ 1716 cm⁻¹: A strong absorption peak characteristic of the carbonyl (C=O) stretch of the ester group.
- ~ 1530 cm⁻¹ and ~ 1350 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

Synthesis and Manufacturing Protocol

Methyl 4-chloro-3-nitrobenzoate is typically synthesized via the esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid. This method is efficient and yields a high-purity product.

Standard Laboratory Synthesis: Fischer Esterification

This protocol details the synthesis of **Methyl 4-chloro-3-nitrobenzoate** from 4-chloro-3-nitrobenzoic acid.

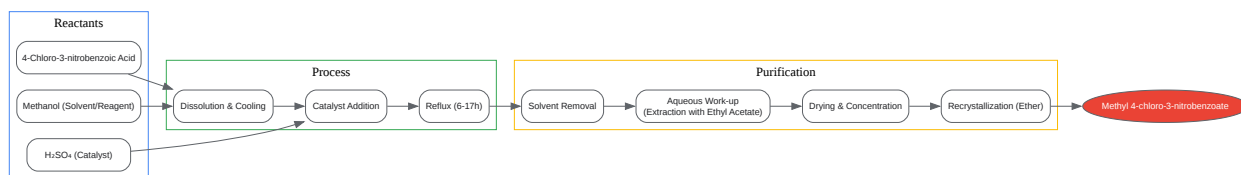
Materials:

- 4-chloro-3-nitrobenzoic acid

- Methanol (reagent grade)
- Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride
- Triethylamine (if using acetyl chloride)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Ether

Step-by-Step Protocol:

- **Dissolution:** Dissolve 4-chloro-3-nitrobenzoic acid (e.g., 5.0 g, 24.8 mmol) in an excess of methanol (e.g., 200 mL) in a round-bottom flask.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 15 mL) to the cooled solution.^[7] Alternatively, after adding triethylamine, acetyl chloride can be added dropwise to form the ester. The purpose of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-17 hours) to drive the equilibrium towards the product side.^[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. The organic layers are combined.
- **Purification:** Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Crystallization:** Recrystallize the crude product from a suitable solvent like ether to obtain pure, white crystals of **Methyl 4-chloro-3-nitrobenzoate**. A typical yield is around 92%.



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Caption: Fischer Esterification workflow for synthesizing the title compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of **Methyl 4-chloro-3-nitrobenzoate** stems from the distinct reactivity of its three functional groups. The presence of the strongly electron-withdrawing nitro and ester groups deactivates the aromatic ring towards electrophilic substitution but activates the chloro-substituted carbon for nucleophilic aromatic substitution (S_NA_r).

Key Reactions:

- **Nucleophilic Aromatic Substitution (S_NA_r):** The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alkoxides). This is a cornerstone reaction in its application, for instance, in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, where methylamine displaces the chlorine.^[8]
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is crucial for introducing a key functional group in many pharmaceutical syntheses.
- **Ester Hydrolysis:** The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, providing another handle for further derivatization.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (S_NA_r).

Applications in Industry and Research

Methyl 4-chloro-3-nitrobenzoate is not an end-product itself but a high-value intermediate.^[2]

- **Pharmaceutical Development:** It is a vital building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly anti-inflammatory and analgesic drugs.^[2] Its structure is a precursor for more complex therapeutic molecules. The parent compound, 4-chloro-3-nitrobenzoic acid, is a key raw material for the BRAF inhibitor Dabrafenib.^[9]
- **Agrochemicals:** The compound is utilized in the formulation of herbicides and pesticides, contributing to crop protection solutions.^[2]
- **Material Science:** It serves in the production of specialty polymers and resins, where its incorporation can enhance material properties such as durability.^[2]
- **Organic Synthesis:** In a broader sense, it is a versatile reagent for creating complex molecules in research laboratories.^[2]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of **Methyl 4-chloro-3-nitrobenzoate** is essential to ensure safety.

Hazard Identification and Classification

The compound is considered hazardous and is classified as follows:

- **Skin Corrosion/Irritation:** Category 2 (Causes skin irritation).^[10]
- **Serious Eye Damage/Eye Irritation:** Category 2 (Causes serious eye irritation).^[10]
- **Acute Toxicity, Oral:** May be harmful if swallowed.^{[1][4]}
- **Specific target organ toxicity (single exposure):** Category 3 (May cause respiratory irritation).^{[1][10]}

Table 2: GHS Hazard and Precautionary Statements

Type	Code	Statement	Source(s)
Hazard	H302	Harmful if swallowed.	[1][4]
Hazard	H315	Causes skin irritation.	[1][10]
Hazard	H319	Causes serious eye irritation.	[1][10]
Hazard	H335	May cause respiratory irritation.	[1]
Precautionary	P261	Avoid breathing dust.	[1][11]
Precautionary	P280	Wear protective gloves/eye protection.	[1][11]
Precautionary	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[1]
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[10][11]

Handling and Storage Recommendations:

- Engineering Controls: Use in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.[10][12]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Recommended storage is at room temperature.[2]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

Conclusion

Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6) is a chemical of significant industrial and research value. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable and versatile intermediate. For professionals in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's characteristics is essential for leveraging its full potential in creating innovative and valuable end-products.

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